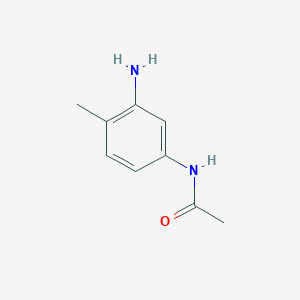

N-(3-Amino-4-methylphenyl)acetamide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Toluidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(3-amino-4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQWGHBZCHFUQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064293 | |

| Record name | Acetamide, N-(3-amino-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6375-16-2 | |

| Record name | N-(3-Amino-4-methylphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6375-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Acetylamino-2-aminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006375162 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(3-amino-4-methylphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-(3-amino-4-methylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-amino-4-methylphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(3-AMINO-4-METHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HTV7P28A6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Data Sheet: N-(3-Amino-4-methylphenyl)acetamide

Audience: Researchers, scientists, and drug development professionals.

Chemical Identification and Molecular Weight

This document provides key technical data for N-(3-Amino-4-methylphenyl)acetamide, a chemical compound relevant in various research and development applications. The primary focus of this guide is to detail its molecular weight and other core chemical properties.

A comprehensive summary of the compound's identifiers and physicochemical properties is presented below. This data is critical for experimental design, quantitative analysis, and chemical synthesis.

| Parameter | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 6375-16-2 | [2] |

| Molecular Formula | C₉H₁₂N₂O | [2][3] |

| Molecular Weight | 164.21 g/mol | [1][2] |

| Alternate Molecular Weight | 164.20 g/mol | |

| Canonical SMILES | CC1=CC=C(NC(=O)C)C=C1N | |

| InChI Key | RBQWGHBZCHFUQU-UHFFFAOYSA-N | |

| Physical Form | Solid |

Logical Relationship of Chemical Identifiers

The accurate identification of a chemical compound is fundamental to scientific research. The following diagram illustrates the logical flow from the common name to its precise molecular and structural identifiers.

Caption: Logical flow from chemical name to molecular properties.

Experimental Data and Protocols

While this document focuses on the fundamental molecular weight, any experimental application, such as use in proteomics research or as an organic building block, would necessitate specific protocols.[2][3] For instance, the preparation of a stock solution for a cell-based assay would require the following generalized workflow.

General Protocol: Preparation of a Stock Solution

-

Calculation: Determine the mass of this compound required to achieve a desired molar concentration using its molecular weight (164.21 g/mol ).

-

Formula: Mass (g) = Desired Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

-

Weighing: Accurately weigh the calculated mass of the solid compound using an analytical balance.

-

Dissolution: Select an appropriate solvent. The choice of solvent will depend on the specific experimental requirements and the compound's solubility characteristics.

-

Sonication/Vortexing: Agitate the solution, using sonication or vortexing as needed, until the compound is fully dissolved.

-

Sterilization (if required): For biological applications, filter-sterilize the stock solution through a 0.22 µm filter into a sterile container.

-

Storage: Store the stock solution under appropriate conditions (e.g., at room temperature, refrigerated, or frozen) as specified by the supplier.[2]

The workflow for preparing a chemical standard for analytical purposes is illustrated below.

Caption: Standard workflow for preparing an analytical solution.

References

Technical Guide: N-(3-Amino-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available information on N-(3-Amino-4-methylphenyl)acetamide (CAS Number: 6375-16-2). Despite a comprehensive search of scientific literature and chemical databases, key experimental data, including a definitive melting point and biological activity, remain uncharacterized in publicly accessible resources. This document summarizes the available data and highlights the current knowledge gaps for this compound.

Compound Identification and Properties

This compound is a substituted aromatic amide. Its chemical structure and basic properties are outlined below.

Table 1: Compound Identification [1][]

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 6375-16-2 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Canonical SMILES | CC1=C(C=C(C=C1)NC(=O)C)N |

| InChI Key | RBQWGHBZCHFUQU-UHFFFAOYSA-N |

Note: It is crucial to distinguish this compound from its isomers, such as N-(4-Amino-3-methylphenyl)acetamide and 4'-Methylacetanilide, for which physical and biological data are available but not applicable to the compound of interest.[3]

Physical Properties: Melting Point

A definitive, experimentally determined melting point for this compound is not available in the reviewed scientific literature or chemical supplier documentation. While the compound is listed as a solid by commercial vendors, specific melt characteristics are not provided.

Table 2: Predicted Physical Properties

| Property | Predicted Value | Source |

| Melting Point | Not Experimentally Determined | - |

| Boiling Point | ~378.7 °C at 760 mmHg | Predicted |

Disclaimer: The boiling point listed is a predicted value and has not been experimentally verified. The absence of an experimental melting point is a significant data gap for the physical characterization of this compound.

Experimental Protocols

Melting Point Determination (General Protocol)

While a specific protocol for this compound is unavailable, a standard method for determining the melting point of a crystalline organic solid involves the use of a capillary melting point apparatus.

Workflow for Capillary Melting Point Determination

Caption: General workflow for melting point determination.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature, including medicinal chemistry and pharmacology databases, yielded no specific information on the biological activity, mechanism of action, or associated signaling pathways for this compound.

While some related acetamide derivatives have been investigated for various biological activities, such as antimicrobial or anticoagulant effects, no such studies have been reported for this specific compound.[4][5] Similarly, searches for metabolic pathways involving this compound did not return any relevant results.[6][7]

The absence of biological data indicates that this compound is likely a research chemical with uncharacterized pharmacological properties.

Logical Relationship for Investigating Biological Activity

Caption: A logical workflow for the initial investigation of the biological properties of an uncharacterized compound.

Conclusion

This compound is a chemical compound for which fundamental physicochemical and biological data are largely unavailable in the public domain. Researchers and drug development professionals should be aware of the current lack of an experimentally determined melting point and the absence of any reported biological activity or signaling pathway involvement. The information provided in this guide is based on currently accessible data and highlights significant opportunities for further research to characterize this molecule. Any handling or investigation of this compound should be approached with the understanding that its properties are not well-defined.

References

- 1. This compound | CAS 6375-16-2 [matrix-fine-chemicals.com]

- 3. N-(4-methylphenyl)acetamide [stenutz.eu]

- 4. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. Amino Acid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Altered metabolic pathways elucidated via untargeted in vivo toxicometabolomics in rat urine and plasma samples collected after controlled application of a human equivalent amphetamine dose - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Profile of N-(3-Amino-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available information regarding the solubility of N-(3-Amino-4-methylphenyl)acetamide (CAS No: 6375-16-2). Due to a notable scarcity of specific quantitative solubility data in publicly accessible literature for this compound, this document presents solubility data for structurally similar isomers to provide a relevant physicochemical context. Furthermore, a detailed, standard experimental protocol for determining aqueous solubility via the shake-flask method is provided, offering a robust methodology for researchers to generate empirical data. This guide is intended to serve as a foundational resource for scientists and drug development professionals working with this compound.

Introduction

This compound, also known as 2-Amino-4-acetamidotoluene, is an aromatic amine with the chemical formula C₉H₁₂N₂O.[1][2] It is recognized as a chemical intermediate and is available commercially for research purposes.[1][3] Understanding the solubility of a compound is a critical first step in a wide range of scientific applications, including reaction chemistry, formulation development, and in vitro biological screening.

A thorough search of scientific literature and chemical databases reveals a significant lack of published quantitative solubility data for this compound. This guide compiles the available physical properties and contextual solubility data from closely related isomers to inform researchers. It also provides a standardized experimental protocol that can be employed to determine the solubility profile of the title compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6375-16-2 | [1][2][4] |

| Molecular Formula | C₉H₁₂N₂O | [1][3][4] |

| Molecular Weight | 164.21 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| IUPAC Name | This compound | [2][4] |

Solubility Profile

Table 2: Aqueous Solubility of Structurally Related Isomers

| Compound | CAS Number | Structure | Water Solubility | Temperature (°C) | Source |

| N-(3-Amino-2-methylphenyl)acetamide | 65999-76-0 | Isomer | 1897.07 mg/L (Estimated) | Not Specified | [5] |

| 3-Aminoacetanilide | 102-28-3 | Related Compound | 1-5 g/100 mL | 24 | [6] |

The qualitative description of a third isomer, N-(4-aminophenyl) acetamide, indicates that it is soluble in cold and hot water, alcohol, and ether, though specific quantitative values are not provided.[7] Based on the data from these related structures, it can be inferred that this compound is likely to exhibit low to moderate aqueous solubility.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility Determination

The following protocol describes the widely accepted OECD Guideline 105 "Water Solubility" shake-flask method. This methodology can be applied to generate reliable solubility data for this compound.

Objective: To determine the saturation solubility of this compound in water at a controlled temperature.

Materials:

-

This compound (analytical grade)

-

Reagent-grade water (e.g., Milli-Q or equivalent)

-

Thermostatic shaker or water bath

-

Glass flasks with low-adsorption stoppers (e.g., ground glass or PTFE)

-

Centrifuge capable of temperature control

-

Analytical balance (±0.01 mg)

-

Calibrated pH meter

-

Syringes and syringe filters (e.g., 0.22 µm PVDF)

-

Appropriate analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

-

Volumetric glassware

Procedure:

-

Preparation: Add an excess amount of solid this compound to several flasks containing a known volume of water. The excess solid is crucial to ensure that saturation equilibrium is achieved.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the flasks at a constant speed for a preliminary period of 24 hours.

-

Equilibrium Confirmation: After 24 hours, cease agitation and allow the suspensions to settle for at least 1 hour. Carefully sample the supernatant from each flask. After another 24 hours of agitation, repeat the sampling process. Equilibrium is considered reached if the concentrations from the two consecutive time points are within analytical variation (typically <5%).

-

Phase Separation: Once equilibrium is confirmed, separate the solid and aqueous phases. This is typically achieved by transferring an aliquot of the suspension to a centrifuge tube and centrifuging at high speed (e.g., 10,000 x g for 20 minutes) at the experimental temperature.

-

Sample Collection and Preparation: Immediately after centrifugation, carefully draw a precise volume of the clear supernatant using a syringe. Attach a syringe filter to remove any remaining particulates and dispense the filtrate into a clean vial.

-

Dilution (if necessary): Dilute the filtrate with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the prepared sample using a validated analytical method, such as HPLC-UV. A standard calibration curve must be prepared and run in parallel.

-

pH Measurement: Measure the pH of the saturated solution at the experimental temperature.

-

Data Reporting: Report the solubility as the average concentration from replicate flasks (minimum of three) in units of mg/L or mol/L, along with the standard deviation and the equilibrium pH.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Shake-Flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. This compound DiscoveryCPR 6375-16-2 [sigmaaldrich.com]

- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 3. scbt.com [scbt.com]

- 4. This compound | CAS 6375-16-2 [matrix-fine-chemicals.com]

- 5. N-(3-Amino-2-methylphenyl)acetamide (65999-76-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 6. 3-Aminoacetanilide - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-(3-Amino-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of N-(3-Amino-4-methylphenyl)acetamide. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted ¹H NMR spectrum based on established principles of NMR spectroscopy and data from analogous compounds. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and analysis of aromatic amines and acetamides.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR data for this compound is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm. The predicted spectrum is based on the analysis of substituent effects on the aromatic ring and typical chemical shifts for the functional groups present in the molecule.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| H-2 | ~7.0 | d | ~2.0 | 1H |

| H-5 | ~6.8 | d | ~8.0 | 1H |

| H-6 | ~6.9 | dd | ~8.0, 2.0 | 1H |

| NH₂ | ~3.5 | br s | - | 2H |

| NHCOCH₃ | ~9.2 | s | - | 1H |

| CH₃ (Aromatic) | ~2.2 | s | - | 3H |

| CH₃ (Acetyl) | ~2.1 | s | - | 3H |

Disclaimer: The data presented in this table is predicted and should be confirmed by experimental analysis.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed, representative protocol for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent may affect the chemical shifts of labile protons (NH and NH₂).

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be used to aid dissolution.

-

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

2. NMR Spectrometer Setup and Data Acquisition:

-

The ¹H NMR spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

The spectrometer should be properly tuned and shimmed to ensure optimal resolution and line shape.

-

A standard single-pulse experiment is typically sufficient for acquiring a ¹H NMR spectrum.

-

Key acquisition parameters to be set include:

-

Spectral Width: A range of 0-12 ppm is generally adequate for most organic compounds.

-

Number of Scans: 16 to 64 scans are typically sufficient to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually appropriate.

-

Pulse Angle: A 30° or 45° pulse angle is recommended.

-

-

The spectrum should be referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

3. Data Processing:

-

The acquired free induction decay (FID) should be processed using appropriate NMR software.

-

Apply a Fourier transform to convert the FID into the frequency domain spectrum.

-

Phase correct the spectrum to obtain pure absorption line shapes.

-

Baseline correct the spectrum to ensure accurate integration.

-

Integrate all signals to determine the relative number of protons for each resonance.

-

Calibrate the chemical shift scale by setting the reference peak (e.g., TMS at 0.00 ppm).

-

Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) for all relevant signals.

Visualization of Predicted ¹H NMR Spin System

The following diagram, generated using the DOT language, illustrates the predicted spin-spin coupling relationships between the aromatic protons of this compound.

Caption: Predicted spin-spin coupling network for the aromatic protons.

This guide provides a foundational understanding of the ¹H NMR characteristics of this compound. Experimental verification of the predicted data is crucial for its application in research and development.

A Technical Guide to the ¹³C NMR Spectral Data of N-(3-Amino-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-(3-Amino-4-methylphenyl)acetamide. Due to the absence of publicly available, experimentally verified ¹³C NMR spectra for this specific compound, this document presents predicted spectral data based on established substituent effects and typical chemical shifts. Additionally, a detailed, representative experimental protocol for acquiring such data and a logical workflow for NMR-based structure elucidation are provided.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These values were estimated using the base value for benzene (128.5 ppm) and applying known additive substituent chemical shift (SCS) effects for amino (-NH₂), methyl (-CH₃), and acetamido (-NHCOCH₃) groups. The chemical shifts for the acetamide group's carbons are based on typical values for such functionalities.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-decoupled spectrum) | Rationale for Prediction |

| C=O | ~169.0 | Singlet | Typical range for an amide carbonyl carbon. |

| C-1 | ~145.0 | Singlet | Aromatic carbon attached to the acetamido group, deshielded. |

| C-2 | ~118.0 | Singlet | Aromatic carbon ortho to the acetamido group and meta to the amino and methyl groups. |

| C-3 | ~138.0 | Singlet | Aromatic carbon attached to the amino group, strongly shielded by the -NH₂ group. |

| C-4 | ~125.0 | Singlet | Aromatic carbon attached to the methyl group. |

| C-5 | ~120.0 | Singlet | Aromatic carbon meta to the acetamido and amino groups, and ortho to the methyl group. |

| C-6 | ~115.0 | Singlet | Aromatic carbon ortho to the amino group and meta to the acetamido group, shielded. |

| -CH₃ (ring) | ~17.5 | Quartet | Typical range for a methyl group attached to an aromatic ring. |

| -CH₃ (amide) | ~24.0 | Quartet | Typical range for the methyl carbon of an acetamide group. |

Note: These are estimated values and actual experimental data may vary based on solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectroscopy

The following is a detailed methodology for the acquisition of a ¹³C NMR spectrum for this compound.

1. Sample Preparation:

-

Weigh approximately 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical and should be one in which the compound is fully soluble.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Setup:

-

The data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker Avance 400 MHz or equivalent, equipped with a broadband probe.

-

The spectrometer should be tuned to the ¹³C frequency (approximately 100 MHz for a 400 MHz spectrometer).

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker instrument) is typically used.

-

Spectral Width: A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for most organic compounds.

-

Acquisition Time: An acquisition time of 1-2 seconds is standard.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although longer delays may be necessary for quaternary carbons.

-

Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Typically, 1024 to 4096 scans are accumulated to achieve a good signal-to-noise ratio.

-

Temperature: The experiment is usually conducted at room temperature (e.g., 298 K).

4. Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed to obtain the spectrum.

-

Apply an exponential line broadening factor (e.g., 1-2 Hz) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak as a reference (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).

-

Integrate the peaks if quantitative information is desired, keeping in mind that the Nuclear Overhauser Effect (NOE) from proton decoupling can affect integration accuracy for protonated carbons.

Workflow for NMR-Based Structure Elucidation

The following diagram illustrates a typical workflow for elucidating the structure of an unknown organic compound using NMR spectroscopy. This process integrates various NMR experiments to piece together the molecular structure.

Caption: Workflow for Molecular Structure Elucidation using NMR Spectroscopy.

Mass Spectrometry of N-(3-Amino-4-methylphenyl)acetamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the mass spectrometric analysis of N-(3-Amino-4-methylphenyl)acetamide, a compound of interest in various research and development sectors. Due to the limited availability of direct experimental mass spectral data for this specific molecule, this paper presents a predicted fragmentation pattern based on established principles of mass spectrometry for aromatic amines and amides. Furthermore, comprehensive, adaptable experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are outlined to guide researchers in their analytical endeavors. This document aims to serve as a core resource for the structural elucidation and quantification of this compound.

Introduction

This compound, with a molecular formula of C₉H₁₂N₂O and a monoisotopic mass of 164.09496 g/mol , is an aromatic amine and acetamide derivative. Understanding its behavior under mass spectrometric conditions is crucial for its identification, characterization, and quantification in various matrices. Mass spectrometry, a powerful analytical technique, provides valuable information about a molecule's structure through its fragmentation pattern upon ionization. This guide will focus on the predicted electron ionization (EI) mass spectrum and provide actionable experimental protocols for its analysis.

Predicted Mass Spectrum and Fragmentation

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, a reliable prediction of its fragmentation pattern can be made by examining the fragmentation of structurally similar compounds and applying fundamental principles of mass spectrometry. Aromatic amines and amides exhibit characteristic fragmentation behaviors that can be extrapolated to the target molecule.

Upon electron ionization, the molecule is expected to form a molecular ion (M⁺•) at m/z 164. The subsequent fragmentation is likely to proceed through several key pathways, primarily involving cleavages alpha to the functional groups (amino and acetamido) and within the acetamido group itself.

Key Predicted Fragmentation Pathways:

-

Loss of a methyl radical from the acetamido group: A common fragmentation for N-acetylated compounds is the loss of a methyl group (•CH₃) to form an [M-15]⁺ ion.

-

Alpha-cleavage of the N-CO bond: Cleavage of the bond between the nitrogen and the carbonyl carbon of the acetamido group can lead to the formation of a resonance-stabilized acylium ion or the charged aromatic portion.

-

Loss of ketene: A characteristic fragmentation of acetanilides is the loss of a neutral ketene molecule (CH₂=C=O) via a rearrangement process.

-

Cleavage of the aromatic ring: Fragmentation of the substituted benzene ring can also occur, though these fragments are typically of lower abundance.

Tabulated Predicted Mass Spectral Data

The following table summarizes the predicted major fragments for this compound under electron ionization.

| m/z | Predicted Fragment Ion | Predicted Neutral Loss | Notes |

| 164 | [C₉H₁₂N₂O]⁺• | - | Molecular Ion (M⁺•) |

| 149 | [C₈H₉N₂O]⁺ | •CH₃ | Loss of a methyl radical from the acetamido group. |

| 122 | [C₇H₁₀N₂]⁺• | CH₂=C=O | Loss of ketene from the molecular ion. |

| 106 | [C₇H₈N]⁺ | •COCH₃ | Cleavage of the N-CO bond. |

| 77 | [C₆H₅]⁺ | C₃H₇N₂O | Phenyl cation resulting from further fragmentation. |

| 43 | [CH₃CO]⁺ | C₇H₉N₂ | Acylium ion from the acetamido group. |

Fragmentation Pathway Diagram

Caption: Predicted Electron Ionization Fragmentation Pathway.

Experimental Protocols

The following sections provide detailed, yet adaptable, experimental protocols for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable technique for the analysis of volatile and thermally stable compounds like this compound.

3.1.1. Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate) to prepare a 1 mg/mL stock solution.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if applicable): For analysis from a matrix (e.g., biological fluids, environmental samples), a suitable extraction method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) should be employed to isolate the analyte and remove interfering substances.

3.1.2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Acquisition Mode: Full Scan.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a powerful alternative, particularly for less volatile compounds or complex mixtures, and offers high sensitivity and specificity.

3.2.1. Sample Preparation

-

Standard Solution Preparation: Prepare stock and working solutions as described in the GC-MS protocol (Section 3.1.1), using a solvent compatible with the mobile phase (e.g., methanol or acetonitrile).

-

Sample Filtration: All samples and standards should be filtered through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

3.2.2. LC-MS Instrumentation and Conditions

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent).

-

Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer (or equivalent).

-

Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent reversed-phase column.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B.

-

1-5 min: Linear gradient to 95% B.

-

5-6 min: Hold at 95% B.

-

6-6.1 min: Return to 5% B.

-

6.1-8 min: Re-equilibration at 5% B.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

-

Ionization Mode: Electrospray Ionization (ESI), Positive mode.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 150 °C.

-

Desolvation Temperature: 400 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

Cone Gas Flow: 50 L/hr.

-

Acquisition Mode: Full Scan (for qualitative analysis) and Multiple Reaction Monitoring (MRM) (for quantitative analysis).

Experimental and Logical Workflows

General Analytical Workflow

The logical flow for the analysis of this compound is depicted in the following diagram.

Caption: General Analytical Workflow Diagram.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric behavior of this compound. The predicted fragmentation pattern and detailed experimental protocols for both GC-MS and LC-MS offer a robust starting point for researchers and scientists. The provided methodologies can be optimized based on specific instrumentation and matrix requirements. This document serves as a valuable resource for the reliable identification and quantification of this compound in a variety of scientific applications.

An In-depth Technical Guide to the Synthesis of N-(3-Amino-4-methylphenyl)acetamide from 4-methyl-3-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic route to N-(3-Amino-4-methylphenyl)acetamide, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the reduction of 4-methyl-3-nitroaniline to its corresponding diamine, followed by selective acetylation. This document outlines detailed experimental protocols, presents key quantitative data in a structured format, and includes visualizations of the reaction workflow.

Overview of the Synthetic Pathway

The synthesis of this compound from 4-methyl-3-nitroaniline is a sequential process involving two primary chemical transformations:

-

Reduction of the Nitro Group: The nitro functionality of 4-methyl-3-nitroaniline is reduced to a primary amine, yielding 3-amino-4-methylaniline. This transformation is crucial for introducing the second amino group required for the subsequent acetylation step.

-

Selective N-Acetylation: The resulting 3-amino-4-methylaniline undergoes selective acetylation of one of its amino groups to form the final product, this compound.

The overall reaction scheme is depicted below:

Caption: Overall synthetic workflow.

Physicochemical Properties of Key Compounds

A summary of the key physical and chemical properties of the starting material, intermediate, and final product is provided below for easy reference.

| Property | 4-methyl-3-nitroaniline (Starting Material) | 3-amino-4-methylaniline (Intermediate) | This compound (Final Product) |

| CAS Number | 119-32-4[1][2] | 6375-16-2 | 6375-16-2 |

| Molecular Formula | C₇H₈N₂O₂[1][2] | C₇H₁₀N₂ | C₉H₁₂N₂O |

| Molecular Weight | 152.15 g/mol [1][2] | 122.17 g/mol | 164.21 g/mol |

| Appearance | Orange crystalline solid[1] | Off-white to light brown solid | White to off-white crystalline powder |

| Melting Point | 74-77 °C[1] | 85-88 °C | 155-158 °C |

| Boiling Point | 169 °C at 21 mmHg[1] | Not available | Not available |

| Solubility | Insoluble in water[1] | Soluble in methanol, ethanol | Soluble in methanol, ethanol |

Experimental Protocols

This section provides detailed experimental procedures for the two key steps in the synthesis of this compound.

Step 1: Reduction of 4-methyl-3-nitroaniline to 3-amino-4-methylaniline

The reduction of the nitro group can be effectively achieved using various reducing agents. A common and reliable method involves the use of tin(II) chloride in an acidic medium.

Materials:

-

4-methyl-3-nitroaniline

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 5 M)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, dropping funnel, beaker, filtration apparatus)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-3-nitroaniline (1.0 eq) in ethanol.

-

To this solution, add a solution of tin(II) chloride dihydrate (approx. 4-5 eq) in concentrated hydrochloric acid dropwise at room temperature. The addition should be performed cautiously as the reaction can be exothermic.

-

After the addition is complete, heat the reaction mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). This will precipitate tin salts as a white solid.

-

Filter the mixture through a pad of celite to remove the tin salts, and wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-amino-4-methylaniline.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure diamine.

Caption: Experimental workflow for the reduction step.

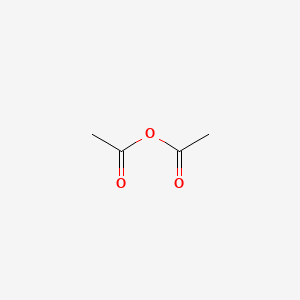

Step 2: Selective N-Acetylation of 3-amino-4-methylaniline

The selective acetylation of one amino group in the presence of another can be achieved under controlled conditions using acetic anhydride.

Materials:

-

3-amino-4-methylaniline

-

Acetic anhydride

-

Glacial acetic acid or a suitable inert solvent (e.g., dichloromethane)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Water

-

Standard laboratory glassware (round-bottom flask, dropping funnel, beaker, filtration apparatus)

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-4-methylaniline (1.0 eq) in glacial acetic acid or an appropriate solvent.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add acetic anhydride (1.0-1.1 eq) dropwise to the stirred solution while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Neutralize the mixture by the careful addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

The crude this compound can be purified by recrystallization from an appropriate solvent (e.g., ethanol/water) to obtain the final product as a crystalline solid.

Caption: Experimental workflow for the acetylation step.

Characterization Data

The following tables summarize the expected spectroscopic data for the intermediate and final products. These values are based on typical ranges for similar compounds and should be confirmed by experimental analysis.

3-amino-4-methylaniline (Intermediate)

| Analysis | Expected Data |

| ¹H NMR | δ (ppm): 6.8-7.0 (d, 1H, Ar-H), 6.5-6.7 (m, 2H, Ar-H), 4.5-5.5 (br s, 4H, -NH₂), 2.1-2.3 (s, 3H, -CH₃) |

| ¹³C NMR | δ (ppm): 145-147 (Ar-C), 130-132 (Ar-C), 118-120 (Ar-C), 115-117 (Ar-C), 112-114 (Ar-C), 108-110 (Ar-C), 17-19 (-CH₃) |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), 3050-3000 (Ar C-H stretch), 1620-1600 (N-H bend), 1520-1480 (Ar C=C stretch) |

| Mass Spec (m/z) | Expected [M]⁺ at 122.17 |

This compound (Final Product)

| Analysis | Expected Data |

| ¹H NMR | δ (ppm): 8.5-9.5 (br s, 1H, -NHCO), 7.0-7.5 (m, 3H, Ar-H), 4.8-5.5 (br s, 2H, -NH₂), 2.1-2.3 (s, 3H, -CH₃), 2.0-2.2 (s, 3H, -COCH₃) |

| ¹³C NMR | δ (ppm): 168-170 (C=O), 145-147 (Ar-C), 135-137 (Ar-C), 128-130 (Ar-C), 118-120 (Ar-C), 115-117 (Ar-C), 112-114 (Ar-C), 24-26 (-COCH₃), 17-19 (-CH₃) |

| IR (cm⁻¹) | 3400-3200 (N-H stretch), 3100-3000 (Ar C-H stretch), 1660-1640 (C=O stretch, Amide I), 1550-1530 (N-H bend, Amide II) |

| Mass Spec (m/z) | Expected [M]⁺ at 164.21 |

Safety Considerations

-

4-methyl-3-nitroaniline: This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Tin(II) chloride and Hydrochloric Acid: These reagents are corrosive. Handle with care and appropriate PPE.

-

Acetic Anhydride and Glacial Acetic Acid: These are corrosive and have strong odors. Use in a fume hood and wear appropriate PPE.

-

General Precautions: Always follow standard laboratory safety procedures. Avoid inhalation, ingestion, and skin contact with all chemicals. Dispose of chemical waste according to institutional guidelines.

Conclusion

The synthesis of this compound from 4-methyl-3-nitroaniline is a straightforward and efficient two-step process. The reduction of the nitro group followed by selective N-acetylation provides the target molecule in good yield. The experimental protocols provided in this guide are robust and can be adapted for various research and development applications. Proper characterization of the intermediate and final product is essential to ensure purity and confirm the desired chemical transformation. This synthetic route offers a reliable method for accessing a key intermediate for the development of novel pharmaceutical agents.

References

N-(3-Amino-4-methylphenyl)acetamide chemical structure and IUPAC name

An In-depth Technical Guide on N-(3-Amino-4-methylphenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an aromatic amine derivative with significance as a synthetic intermediate in various chemical industries. This document provides a comprehensive overview of its chemical identity, structural properties, and key data points relevant to research and development. It includes its IUPAC name, chemical structure, and a summary of its physicochemical properties.

Chemical Identity and Structure

This compound is an organic compound featuring an acetamido group, an amino group, and a methyl group attached to a benzene ring.

-

Synonyms: Acetamide, N-(3-amino-4-methylphenyl)-

The structural formula is characterized by a benzene ring substituted at position 1 with an acetamido group, at position 3 with an amino group, and at position 4 with a methyl group.

Chemical Structure Diagram

The following diagram illustrates the two-dimensional chemical structure of this compound.

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented below. This information is crucial for experimental design, safety assessments, and computational modeling.

| Property | Value | Source |

| Molecular Weight | 164.21 g/mol | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1][2][3] |

| Physical Form | Solid | |

| Boiling Point | 645.4 °C at 760 mmHg | [] |

| Density | 1.109 g/cm³ | [] |

| SMILES | CC(=O)NC1=CC(N)=C(C)C=C1 | [1][2] |

| InChI | 1S/C9H12N2O/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | [1] |

| InChIKey | RBQWGHBZCHFUQU-UHFFFAOYSA-N |

Experimental Protocols

General Synthesis Method

A common method for the synthesis of this compound involves the reduction of the corresponding nitro compound, N-(4-methyl-3-nitrophenyl)acetamide.

Logical Workflow for Synthesis:

References

Methodological & Application

Application Notes and Protocols: N-(3-Amino-4-methylphenyl)acetamide as a Synthetic Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Amino-4-methylphenyl)acetamide is a key synthetic intermediate with significant applications in the development of pharmacologically active molecules, particularly in the realm of oncology. Its bifunctional nature, possessing both a reactive amine and an acetamide group on a substituted phenyl ring, makes it a versatile building block for the synthesis of complex heterocyclic structures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors targeting the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) signaling pathways.

Physicochemical Properties and Data

A summary of the key physicochemical properties of the title compound is provided below for easy reference.

| Property | Value | Reference |

| CAS Number | 6375-16-2 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.20 g/mol | [1] |

| Appearance | Solid | [1] |

| SMILES | CC1=C(C=C(C=C1)NC(=O)C)N | [1] |

| InChI | 1S/C9H12N2O/c1-6-3-4-8(5-9(6)10)11-7(2)12/h3-5H,10H2,1-2H3,(H,11,12) | [1] |

Application in Kinase Inhibitor Synthesis

This compound serves as a crucial precursor for the synthesis of 4-anilinoquinazoline-based kinase inhibitors. This scaffold is found in several FDA-approved drugs that target receptor tyrosine kinases like EGFR and HER2, which are often overexpressed or mutated in various cancers. The primary amino group of this compound can be utilized for nucleophilic aromatic substitution reactions with activated quinazoline cores, while the acetamide and methyl groups can influence the solubility, metabolic stability, and binding interactions of the final drug molecule.

A prominent example of a drug class where this intermediate is highly relevant is the irreversible kinase inhibitors, such as Afatinib. These drugs typically feature a 4-anilinoquinazoline core and a reactive group, like an acrylamide moiety, that forms a covalent bond with a cysteine residue in the active site of the target kinase, leading to potent and sustained inhibition.

Experimental Protocols

The following protocols describe a representative synthetic route to a potent kinase inhibitor, modeled after the structure of Afatinib, using this compound as a key starting material.

Protocol 1: Synthesis of N-(4-methyl-3-(4-oxo-3,4-dihydroquinazolin-6-ylamino)phenyl)acetamide

This protocol details the nucleophilic aromatic substitution reaction between this compound and a suitable quinazoline precursor.

Workflow:

Materials:

-

This compound

-

4-Chloro-6-nitroquinazoline

-

Isopropanol (IPA)

-

Diisopropylethylamine (DIPEA)

Procedure:

-

To a solution of this compound (1.0 eq) in isopropanol, add 4-chloro-6-nitroquinazoline (1.05 eq) and diisopropylethylamine (1.2 eq).

-

Heat the reaction mixture to reflux (approximately 80-85 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the resulting precipitate and wash the solid with cold isopropanol.

-

Dry the product under vacuum to yield N-(4-methyl-3-((6-nitroquinazolin-4-yl)amino)phenyl)acetamide.

Expected Results:

| Parameter | Expected Value |

| Yield | 85-95% |

| Appearance | Yellow to orange solid |

| ¹H NMR | Consistent with the formation of the product, showing characteristic peaks for the quinazoline and substituted phenyl rings. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the molecular weight of the product. |

Protocol 2: Reduction of the Nitro Group

This protocol describes the reduction of the nitro group on the quinazoline ring to an amine, a necessary step for the subsequent acylation.

Workflow:

Materials:

-

N-(4-methyl-3-((6-nitroquinazolin-4-yl)amino)phenyl)acetamide

-

Iron powder

-

Ammonium chloride

-

Ethanol

-

Water

-

Ethyl acetate

-

Celite

Procedure:

-

Suspend N-(4-methyl-3-((6-nitroquinazolin-4-yl)amino)phenyl)acetamide (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

-

While hot, filter the reaction mixture through a pad of Celite and wash the pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford N-(3-((6-aminoquinazolin-4-yl)amino)-4-methylphenyl)acetamide.

Expected Results:

| Parameter | Expected Value |

| Yield | 70-85% |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR | Disappearance of nitro-aromatic protons and appearance of a new signal for the amino group protons. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak corresponding to the reduced product. |

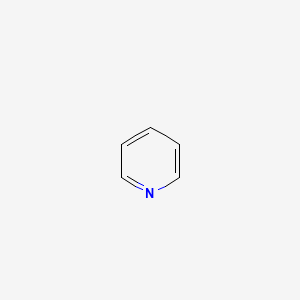

Protocol 3: Acryloylation to Form the Irreversible Inhibitor

This final step introduces the acrylamide "warhead" that enables covalent modification of the target kinase.

Workflow:

Materials:

-

N-(3-((6-aminoquinazolin-4-yl)amino)-4-methylphenyl)acetamide

-

Acryloyl chloride

-

Tetrahydrofuran (THF), anhydrous

-

Pyridine, anhydrous

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

Dissolve N-(3-((6-aminoquinazolin-4-yl)amino)-4-methylphenyl)acetamide (1.0 eq) in anhydrous THF and anhydrous pyridine (2.0 eq).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acryloyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1.5 hours.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the final compound, N-(4-(4-methyl-3-acetamidophenylamino)quinazolin-6-yl)acrylamide.

Expected Results:

| Parameter | Expected Value |

| Yield | 50-70% |

| Appearance | White to off-white solid |

| ¹H NMR | Appearance of characteristic vinyl proton signals for the acrylamide group. |

| ¹³C NMR | Signals corresponding to the carbons of the acrylamide moiety. |

| Mass Spec (ESI-MS) | [M+H]⁺ peak confirming the molecular weight of the final product. |

Biological Context: Targeting the EGFR/HER2 Signaling Pathway

The synthesized kinase inhibitor is designed to target the EGFR/HER2 signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.[2] In many cancers, these receptors are overactive, leading to uncontrolled cell division.[2]

The irreversible inhibitor synthesized using this compound covalently binds to the ATP-binding site of EGFR and HER2, blocking their kinase activity. This inhibition prevents the downstream activation of pro-survival and proliferative pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, ultimately leading to the suppression of tumor growth.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of targeted therapeutics, particularly kinase inhibitors. The provided protocols offer a clear and reproducible framework for the synthesis of a potent irreversible inhibitor of the EGFR/HER2 signaling pathway. These application notes serve as a comprehensive guide for researchers and drug development professionals in leveraging this key building block for the discovery of novel anticancer agents.

References

Application Notes and Protocols: N-(3-Amino-4-methylphenyl)acetamide in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N-(3-Amino-4-methylphenyl)acetamide as a precursor in the synthesis of valuable heterocyclic compounds, particularly benzimidazoles and quinoxalines. The protocols outlined are based on well-established synthetic methodologies for substituted o-phenylenediamines.

Introduction

This compound is a substituted o-phenylenediamine, a class of aromatic diamines that are fundamental building blocks in organic synthesis. The presence of two adjacent amino groups on the benzene ring makes it an ideal substrate for cyclocondensation reactions to form a variety of fused heterocyclic systems. These heterocyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2] Nitrogen-containing heterocycles, in particular, exhibit a wide range of pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory activities.[2][3][4]

This document details the application of this compound in the synthesis of two major classes of heterocycles: benzimidazoles and quinoxalines.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds found in a number of pharmaceuticals, such as proton pump inhibitors (e.g., omeprazole) and anthelmintics (e.g., albendazole). The synthesis of benzimidazoles typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[5]

Application: Synthesis of 6-Acetamido-5-methyl-2-substituted-1H-benzimidazoles

This compound can be reacted with various aldehydes to yield 2-substituted benzimidazole derivatives. The acetamido and methyl groups on the benzene ring can influence the biological activity and pharmacokinetic properties of the final compounds.

Experimental Protocol: Synthesis of 6-Acetamido-2-aryl-5-methyl-1H-benzimidazole

This protocol describes a general procedure for the synthesis of 6-acetamido-5-methyl-1H-benzimidazoles via the condensation of this compound with an aromatic aldehyde.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

-

Ammonium chloride (NH₄Cl)[4]

-

Chloroform (CHCl₃) or Ethanol

-

Ethyl acetate

-

Hexane

Procedure:

-

To a solution of this compound (1 mmol) in chloroform (10 mL), add the aromatic aldehyde (1 mmol) and ammonium chloride (4 mmol).[4]

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:7) mobile phase.[4]

-

Upon completion, remove the solvent under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

Quantitative Data:

The following table summarizes the expected products and typical yields based on similar reactions reported in the literature.

| Aldehyde Reagent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Benzaldehyde | 6-Acetamido-5-methyl-2-phenyl-1H-benzimidazole | C₁₆H₁₅N₃O | 265.31 | 85-95 |

| 4-Chlorobenzaldehyde | 6-Acetamido-2-(4-chlorophenyl)-5-methyl-1H-benzimidazole | C₁₆H₁₄ClN₃O | 299.76 | 80-90 |

| 4-Methoxybenzaldehyde | 6-Acetamido-2-(4-methoxyphenyl)-5-methyl-1H-benzimidazole | C₁₇H₁₇N₃O₂ | 295.34 | 85-95 |

Logical Workflow for Benzimidazole Synthesis

Caption: Workflow for the synthesis of 2-substituted benzimidazoles.

Synthesis of Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6] The standard method for quinoxaline synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[7]

Application: Synthesis of 6-Acetamido-7-methyl-2,3-disubstituted-quinoxalines

This compound can be reacted with various 1,2-dicarbonyl compounds (α-diketones) to produce substituted quinoxalines. The substituents at the 2 and 3 positions of the quinoxaline ring can be readily varied depending on the choice of the dicarbonyl compound.

Experimental Protocol: Synthesis of 6-Acetamido-2,3-diaryl-7-methylquinoxaline

This protocol provides a general method for the synthesis of 2,3-diarylquinoxalines from this compound and a 1,2-diaryl-1,2-ethanedione (e.g., benzil).

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., benzil, 2,3-butanedione)

-

Ethanol or Acetic Acid

-

Polymer-supported sulphanilic acid (optional catalyst)[6]

Procedure:

-

Dissolve this compound (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (15 mL).[7]

-

Optionally, add a catalytic amount of polymer-supported sulphanilic acid.[6]

-

Reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

-

If necessary, the product can be further purified by recrystallization from ethanol.

Quantitative Data:

The following table details the expected products and typical yields for the synthesis of quinoxalines.

| 1,2-Dicarbonyl Reagent | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |

| Benzil | 6-Acetamido-7-methyl-2,3-diphenylquinoxaline | C₂₃H₁₉N₃O | 353.42 | 90-98 |

| 2,3-Butanedione | 6-Acetamido-2,3,7-trimethylquinoxaline | C₁₃H₁₅N₃O | 229.28 | 85-95 |

Signaling Pathway Context

While specific signaling pathways for derivatives of this compound are not documented, the resulting benzimidazole and quinoxaline scaffolds are known to interact with various biological targets. For instance, certain substituted benzimidazoles are known to inhibit kinases involved in cancer cell proliferation. The diagram below illustrates a generalized kinase inhibition pathway.

Caption: Generalized kinase inhibition by heterocyclic compounds.

Conclusion

This compound is a versatile and valuable starting material for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles and quinoxalines. The straightforward and high-yielding nature of these cyclocondensation reactions makes this precursor an attractive option for generating libraries of substituted heterocycles for screening in drug discovery programs. The presence of the acetamido and methyl groups provides opportunities for further structural modifications to optimize biological activity and pharmacokinetic profiles. Researchers are encouraged to adapt these general protocols to their specific synthetic targets.

References

- 1. eresearchco.com [eresearchco.com]

- 2. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. arabjchem.org [arabjchem.org]

- 7. acgpubs.org [acgpubs.org]

Application Notes and Protocols: The Role of the N-(3-Amino-4-methylphenyl)acetamide Scaffold in the Synthesis of Anaplastic Lymphoma Kinase (ALK) Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The N-(3-amino-4-methylphenyl)acetamide scaffold and its derivatives are important pharmacophores in medicinal chemistry, serving as key building blocks for the synthesis of various kinase inhibitors. This structural motif provides a versatile platform for generating molecules with high affinity and selectivity for specific kinase targets. A notable application of this scaffold is in the development of inhibitors for Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a crucial target in oncology, particularly for the treatment of non-small cell lung cancer (NSCLC). This document provides an overview of the application of this chemical moiety in the synthesis of ALK inhibitors, detailed experimental protocols for representative compounds, and a summary of their biological activities.

Anaplastic Lymphoma Kinase (ALK) and its Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily.[1][2] In healthy individuals, ALK expression is primarily found in a subset of neural cells.[2] However, chromosomal rearrangements, mutations, or amplifications of the ALK gene can lead to the formation of oncogenic fusion proteins (e.g., NPM-ALK, EML4-ALK), resulting in constitutive activation of the ALK kinase domain.[3][4] This aberrant signaling drives several downstream pathways that promote cell proliferation, survival, and transformation.[5]

The primary signaling cascades activated by oncogenic ALK fusions include:

-

RAS-RAF-MEK-ERK (MAPK) Pathway: A central pathway that regulates cell proliferation and differentiation.[1][3][5]

-

PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism by inhibiting apoptosis and promoting protein synthesis.[1][3][5]

-

JAK-STAT Pathway: Primarily involved in cytokine signaling, its activation by ALK contributes to cell survival and proliferation.[3][5]

-

PLCγ Pathway: This pathway leads to the generation of second messengers that can influence cell growth and transformation.[3][5]

The constitutive activation of these pathways by ALK fusion proteins is a key driver in several cancers, including anaplastic large cell lymphoma and a subset of NSCLC.[4] Therefore, inhibiting ALK activity is a clinically validated therapeutic strategy.

Visualization of the ALK Signaling Pathway

Below is a diagram illustrating the major signaling pathways activated by oncogenic ALK fusion proteins.

Caption: Simplified ALK signaling pathways in cancer.

Synthesis of ALK Kinase Inhibitors

The aminomethylphenyl acetamide moiety is a key structural feature in several potent ALK inhibitors. Below are representative synthetic approaches for two clinically approved second-generation ALK inhibitors, Alectinib (CH5424802) and Ceritinib (LDK378).

Representative Synthesis of Alectinib (CH5424802)

Alectinib is a highly selective and potent ALK inhibitor.[6][7] Its synthesis involves the construction of a benzo[b]carbazole core. While various synthetic routes exist, a common strategy involves the coupling of key intermediates.[7][8][9][10][11]

Experimental Protocol: Alectinib Synthesis

A generalized synthetic workflow for Alectinib is presented below.

Caption: General synthetic workflow for Alectinib.

Detailed Steps (Illustrative):

-

Synthesis of the Benzo[b]carbazole Core: The synthesis often begins with commercially available starting materials which are subjected to reactions like Suzuki-Miyaura cross-coupling to form an α-arylated tetralone intermediate.[8]

-

Reductive Cyclization: This intermediate then undergoes a reductive cyclization to form the core benzo[b]carbazole structure.[8]

-

Functionalization: The core structure is then functionalized, for example, through halogenation, to prepare it for the final coupling step.

-

Final Coupling: The functionalized benzo[b]carbazole is reacted with 4-morpholinopiperidine via a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction to yield the final Alectinib product.[8]

Note: Specific reagents, reaction conditions (temperature, solvents, catalysts), and purification methods (e.g., column chromatography, recrystallization) are highly dependent on the specific synthetic route chosen and are detailed in the primary literature and patents.[7][10][11]

Representative Synthesis of Ceritinib (LDK378)

Ceritinib is another potent second-generation ALK inhibitor.[2][12][13] Its synthesis is centered around a 2,4-diaminopyrimidine scaffold.[12][13]

Experimental Protocol: Ceritinib Synthesis

A generalized synthetic workflow for Ceritinib is shown below.

Caption: General synthetic workflow for Ceritinib.

Detailed Steps (Illustrative):

-

Preparation of the Aniline Intermediate: A substituted 4-nitrophenylpyridine undergoes catalytic hydrogenation to reduce the nitro group to an amine. The resulting piperidine nitrogen is then protected, often with a Boc group, to give an intermediate such as tert-Butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate.[2][14]

-

Preparation of the Pyrimidine Intermediate: A separate synthesis route prepares the 2,5-dichloro-N-(2-(isopropylsulfonyl)phenyl)pyrimidin-4-amine fragment.

-

Coupling Reaction: The aniline intermediate is coupled with the dichloropyrimidine intermediate through a nucleophilic aromatic substitution reaction.[2]

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., with trifluoroacetic acid) to yield the final Ceritinib product.[2]

Note: As with Alectinib, the specific conditions for each step are crucial for achieving good yields and purity and can be found in detailed synthetic references.[12][13][15]

Biological Activity of ALK Inhibitors

The efficacy of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or their inhibitory constant (Ki). These values represent the concentration of the inhibitor required to reduce the kinase activity by 50%. Lower values indicate higher potency.

Data Presentation: In Vitro Potency of ALK Inhibitors

The following table summarizes the reported in vitro biological activity of Alectinib and Ceritinib against ALK and other kinases.

| Inhibitor | Target Kinase | IC50 / Ki Value (nM) | Cell Line / Assay Type | Reference |

| Alectinib (CH5424802) | ALK | 1.9 nM (IC50) | Cell-free enzyme assay | [16] |

| ALK | 2.4 nM (KD) | ATP-competitive assay | [16] | |

| ALK L1196M | Potent Inhibition | Cellular assay | [7] | |

| Ceritinib (LDK378) | ALK | 0.2 nM (IC50) | Enzyme assay | [17] |

| IGF-1R | >35-fold less potent | Enzyme assay | [17] | |

| InsR | >35-fold less potent | Enzyme assay | [17] | |

| ALK (in cells) | 20 nM | Cellular autophosphorylation | [2] |

IC50: Half-maximal inhibitory concentration. KD: Dissociation constant.

Summary of Activity:

-

Alectinib is a potent and highly selective ALK inhibitor with an IC50 value in the low nanomolar range.[16] It is also effective against the L1196M gatekeeper mutation, which confers resistance to first-generation ALK inhibitors.[7]

-

Ceritinib is an exceptionally potent ALK inhibitor with a sub-nanomolar IC50 value.[17] It also demonstrates activity against other kinases like IGF-1R and InsR, but with significantly lower potency.[2][17]

Conclusion

The this compound scaffold and its bioisosteres are integral components in the design and synthesis of potent kinase inhibitors, particularly for the ALK receptor tyrosine kinase. The synthetic routes to complex inhibitors like Alectinib and Ceritinib, while multi-step, are well-established and rely on key chemical transformations to assemble the final pharmacologically active molecules. The exceptional potency of these compounds underscores the importance of ALK as a therapeutic target and highlights the success of structure-based drug design in developing effective treatments for ALK-positive cancers. These application notes provide a foundational understanding for researchers engaged in the discovery and development of novel kinase inhibitors.

References

- 1. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Alectinib Synthesis through Formal α-Arylation of Enone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. WO2022051983A1 - Synthesis method of alectinib - Google Patents [patents.google.com]

- 11. US10221155B2 - Method for preparing Alectinib - Google Patents [patents.google.com]

- 12. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. medkoo.com [medkoo.com]

- 16. apexbt.com [apexbt.com]

- 17. axonmedchem.com [axonmedchem.com]

Application of N-(3-Amino-4-methylphenyl)acetamide in Dye Manufacturing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Amino-4-methylphenyl)acetamide, also known as 2-amino-4-acetamidotoluene, is a key aromatic amine intermediate in the synthesis of a variety of dyes, particularly azo and disperse dyes. Its chemical structure, featuring a primary aromatic amine group, allows it to be readily diazotized and subsequently coupled with various aromatic compounds to produce a wide spectrum of colors. This document provides detailed application notes and experimental protocols for the use of this compound in dye manufacturing, aimed at professionals in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 6375-16-2 |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.20 g/mol |

| Appearance | Off-white to light brown crystalline powder |

| Melting Point | 138-142 °C |

| Solubility | Sparingly soluble in cold water, soluble in hot water, ethanol, and acetone. |

Application in Azo Dye Synthesis

This compound is a versatile precursor for the synthesis of monoazo and disazo dyes. The general principle involves a two-step process:

-

Diazotization: The primary aromatic amine group of this compound is converted into a reactive diazonium salt in the presence of a nitrous acid source (typically sodium nitrite) and a strong mineral acid at low temperatures.[1]

-

Azo Coupling: The resulting diazonium salt solution is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine, to form the azo dye.[1]